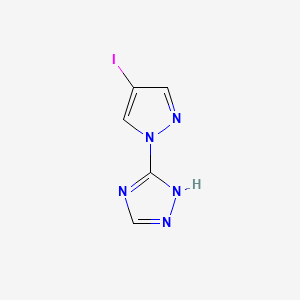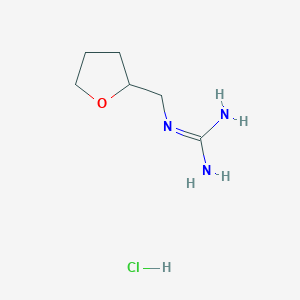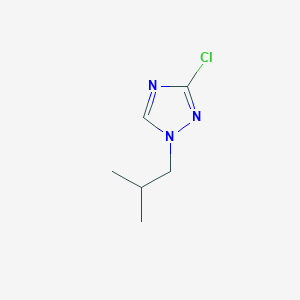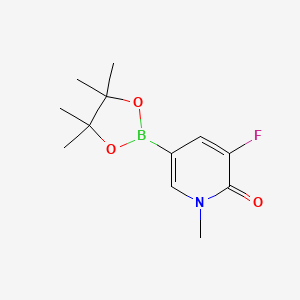
N-Hydroxyisoquinoline-7-carbimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Hydroxyisoquinoline-7-carbimidoyl chloride” is a chemical compound with the CAS Number: 2088951-24-8. It has a molecular weight of 206.63 . The IUPAC name for this compound is 7-(chloro(nitroso)methyl)isoquinoline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7ClN2O/c11-10(13-14)8-2-1-7-3-4-12-6-9(7)5-8/h1-6,10H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthetic Applications and Mechanistic Insights
N-Hydroxyisoquinoline derivatives have been investigated for their reactivity and potential applications in synthetic chemistry. For instance, the reactions of hydroxyquinolines with benzene and cyclohexane in superacids reveal intricate mechanisms involving N,C-diprotonated dications and superelectrophilic dicationic intermediates. Such studies elucidate the synthetic versatility of hydroxyquinoline compounds in facilitating selective ionic hydrogenation and condensation reactions, potentially applicable to N-Hydroxyisoquinoline-7-carbimidoyl chloride as well (Koltunov et al., 2002).
Material Science and Functionalization
Hydroxyisoquinoline scaffolds have also been explored for the functionalization of materials. A study on cellulose functionalized with 8-hydroxyquinoline demonstrates the creation of macromolecular chelators for metal ion detection, showcasing the utility of hydroxyisoquinoline derivatives in environmental monitoring and analytical chemistry (Gurnani et al., 2003).
Catalysis and Ligand Design
In catalysis, hydroxyisoquinolines serve as efficient ligands for copper-catalyzed reactions. One study highlights the use of 8-hydroxyquinolin-N-oxide as a superior ligand for CuBr-catalyzed coupling reactions of aryl halides with amines and heterocycles, displaying high functional group tolerance and chemoselectivity. This suggests potential applications for this compound in facilitating similar catalytic transformations (Yang et al., 2011).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of hydroxyisoquinoline derivatives, such as 1-(carboxymethyl)-8-hydroxyquinolin-1-ium chloride, reveal significant potential for these compounds in optical devices. The study of their nonlinear optical absorption coefficient and refractive index suggests that derivatives of N-Hydroxyisoquinoline could be promising candidates for future optical applications (Zidan et al., 2016).
Magnetic Properties and Coordination Chemistry
Research on copper complexes of hydroxyisoquinoline derivatives, such as the study of [Cu(hmquin-7-COOH)2(MeOH)], explores their spectroscopic characterization, X-ray structure, and magnetic properties. Such compounds offer insights into the coordination chemistry of hydroxyisoquinolines and their potential for further conjugation and application in material science and molecular magnetism (Machura et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(7Z)-N-hydroxyisoquinoline-7-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-2-1-7-3-4-12-6-9(7)5-8/h1-6,14H/b13-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJIXZYICATFGS-RAXLEYEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN=C2)/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)
![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)
![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)

![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)
![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)

